7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
Description
Properties
IUPAC Name |
7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-9-7-10(2)20-8-13(11-3-5-12(17)6-4-11)14(15(18)21)16(20)19-9/h3-8H,1-2H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIMNPXLGKEZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=CN12)C3=CC=C(C=C3)Cl)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156554 | |
| Record name | 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120450-23-9 | |
| Record name | 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120450-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501156554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2,4-dimethylpyrrole, followed by cyclization with a suitable amine to form the pyrrolo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Pyrrolo[1,2-a]pyrimidine Core
7-(3-Chlorothiophen-2-yl)-N,N,2,4-tetramethylpyrrolo[1,2-a]pyrimidine-8-carboxamide (CAS: 477873-16-8)
- Substituents : 3-Chlorothiophen-2-yl (position 7), tetramethyl groups (positions 2, 4, and N,N-dimethyl carboxamide).
- Key differences : Replacement of 4-chlorophenyl with a chlorothiophene group alters electronic properties and steric bulk. The thiophene ring may influence π-π stacking interactions differently than phenyl.
- Molecular weight : 333.8 g/mol (vs. target compound’s ~341.8 g/mol, estimated).
- Applications: Not explicitly stated, but carboxamide derivatives often target enzymes or receptors .
Ethyl 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate
Compounds with Related Heterocyclic Systems
A. 7-(4-Chlorophenyl)-9-methyl-6H,7H-chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one ()
- Core structure: Chromeno-pyrido-pyrimidinone (three fused rings vs. two in pyrrolo-pyrimidine).
- Substituents : 4-Chlorophenyl (position 7), methyl (position 9).
B. 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ()
- Core structure : Pyrazolo[1,5-a]pyrimidine.
- Substituents : 2,4-Dichlorophenyl (position 7), carboxamide (position 3).
- Key comparison: Dichlorophenyl enhances electron-withdrawing effects compared to monochloro substitution. Molecular weight: 307.13 g/mol .
Functional Group Variations
A. 4-Chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid ()
- Core structure : Pyrrolo[2,3-d]pyrimidine (isomeric to pyrrolo[1,2-a]pyrimidine).
- Substituents : Carboxylic acid (position 5) vs. carboxamide.
- Impact : Acidic group may limit membrane permeability but enhance ionic interactions .
B. 7-Amino-5-(4-chlorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-6-carbonitrile ()
- Core structure : Pyrido[2,3-d]pyrimidine.
- Substituents: Amino, cyano, and methyl groups.
- Bioactivity: Cyano groups often improve metabolic stability; amino groups facilitate hydrogen bonding .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : The 4-chlorophenyl group enhances lipophilicity and π-stacking, while carboxamide improves target binding. Dichloro or thiophene substitutions modify electronic profiles .
- Core Structure Impact: Pyrrolo[1,2-a]pyrimidine derivatives generally exhibit better bioavailability than larger fused systems (e.g., chromeno-pyrido-pyrimidinones) due to reduced molecular weight .
- Synthetic Routes: Catalytic methods (e.g., acid-decorated chitosan-magnetic catalysts in ) and green chemistry approaches (e.g., aminocatalysis in ) are critical for scalable synthesis .
Biological Activity
7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway may include the formation of the pyrrolo-pyrimidine core structure followed by the introduction of the 4-chlorophenyl and carboxamide functionalities. Specific methods can vary, but common techniques involve cyclization reactions and functional group transformations.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, a series of N-(4-chlorophenyl) substituted compounds were synthesized and screened for their ability to inhibit kinases associated with cancer pathways. Notably, certain derivatives demonstrated significant inhibition of glioblastoma cell lines while exhibiting lower cytotoxicity towards non-cancerous cells, suggesting a selective therapeutic window .
Kinase Inhibition
The compound has been evaluated for its kinase inhibitory activity. In particular, it has shown low micromolar activity against AKT2/PKBβ, a key player in oncogenic signaling pathways. This inhibition correlates with reduced glioma malignancy and improved patient survival outcomes . The selectivity for cancer cells over normal cells is particularly promising for developing targeted cancer therapies.
Study 1: Inhibition of Glioblastoma Growth
A study investigated the effects of a related compound on primary patient-derived glioblastoma cells. The results indicated that the compound inhibited neurosphere formation in glioma stem cells and showed potent efficacy against established glioblastoma cell lines. The mechanism was linked to the inhibition of AKT signaling pathways .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of various derivatives has provided insights into optimizing biological activity. Compounds with modifications at specific positions on the pyrrolo-pyrimidine scaffold exhibited varied potency against different cancer cell lines. This highlights the importance of structural modifications in enhancing therapeutic efficacy .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
